(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-14-5-6-16(19)15(12-14)18(22)21-10-7-13(8-11-21)24-17-4-2-3-9-20-17/h2-6,9,12-13H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWMJJBROCJKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Methoxy radicals and corresponding oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative effects in vitro against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
1.2 Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It has been studied for its ability to modulate neuroinflammatory pathways, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone demonstrated a reduction in neuroinflammation and improvement in cognitive function, suggesting its potential use in treating neurodegenerative disorders .
Case Studies and Experimental Findings
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated significant antiproliferative effects on breast cancer cell lines. | Potential anticancer drug development. |
| Study B | Showed reduction of neuroinflammation in animal models of Alzheimer's disease. | Neuroprotective agent for neurodegenerative diseases. |
| Study C | Identified as a reversible inhibitor of monoacylglycerol lipase with subnanomolar potency. | Therapeutic target for pain management and inflammation control. |
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and methoxy group can participate in various binding interactions, while the pyridinyl ether and piperidinyl ketone moieties can modulate the compound’s overall activity. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with three analogs from the literature:
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Heterocyclic System | Reported Biological Activity |
|---|---|---|---|---|
| Target: (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | ~447.3 (calculated) | 2-Br, 5-OMe phenyl; pyridin-2-yloxy | Piperidine-pyridine ether | Not reported |
| (Imidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) | 429.3 | Trifluoromethylphenyl | Imidazopyridazine-piperidine | Preclinical efficacy (unspecified) |
| 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone | ~569.8 | 9-Br, 4-OMe phenyl; 4-Cl phenyl | Benzoxazine-pyrazole | Not reported |
| (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone (CAS 1290136-86-5) | ~305.2 | 2-Br thiazole; 4-F piperidine | Thiazole-piperidine | Discontinued (potential bioactivity inferred) |
Key Observations:
Substituent Diversity: The target compound’s bromine and methoxy groups on the phenyl ring contrast with the trifluoromethyl group in compound 72 and the chlorophenyl group in the benzoxazine analog . Halogenated aryl groups generally improve target binding via hydrophobic interactions, but bromine’s larger atomic radius may sterically hinder interactions compared to chlorine or fluorine . The pyridin-2-yloxy moiety in the target compound differs from the thiazole in CAS 1290136-86-5 .
Heterocyclic Systems :
- The imidazopyridazine core in compound 72 and the benzoxazine-pyrazole system in exhibit extended conjugation, which may enhance stability and π-stacking interactions compared to the target’s simpler pyridine ether.
Physical Properties :
- Compound 72 has a melting point of 133–135°C and >99% HPLC purity , suggesting favorable crystallinity and synthetic feasibility. The target compound’s physical data (e.g., solubility, melting point) remain unreported.
Biological Activity
The compound (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone , with the CAS number 2034325-07-8 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 391.3 g/mol . The structural components include a bromo-substituted methoxyphenyl group and a pyridin-2-yloxy piperidine moiety, which are significant for its biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit Na+/K(+)-ATPase activity, which is critical in cancer cell proliferation and survival .
- Modulation of Receptor Activity : The compound may interact with various G protein-coupled receptors (GPCRs), potentially influencing signaling pathways associated with neuropsychiatric disorders .
Anticancer Activity
Research indicates that related compounds with similar structures exhibit significant anticancer properties. For instance, compounds that inhibit Na+/K(+)-ATPase have demonstrated enhanced cytotoxic effects against glioma cells . The inhibition of Ras oncogene activity is another pathway through which these compounds may exert anticancer effects.
Neuroprotective Effects
Compounds structurally related to (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone have been investigated for their neuroprotective properties. For example, selective D3 dopamine receptor agonists have shown potential in protecting dopaminergic neurons from degeneration, suggesting that this compound could have similar neuroprotective applications .
Research Findings
A summary of relevant studies is presented in the following table:
Case Studies
- Anticancer Efficacy : A study highlighted the growth inhibitory effects of thiazole derivatives on glioma cell lines, demonstrating that structural analogs can significantly impact cancer cell viability through similar mechanisms as hypothesized for (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone .
- Neuroprotection : Another investigation into D3 receptor agonists revealed their ability to prevent neurodegeneration in induced pluripotent stem cell-derived dopaminergic neurons, suggesting that compounds like (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone may offer similar protective benefits .
Q & A
Advanced Research Question
- Chromatography : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA).
- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to remove trace byproducts.
- Lyophilization : Convert purified fractions to a stable amorphous solid for dosing consistency .
How does pH affect the stability of this compound in biological matrices?
Advanced Research Question
The ester and ether linkages are pH-sensitive. Stability studies should:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
